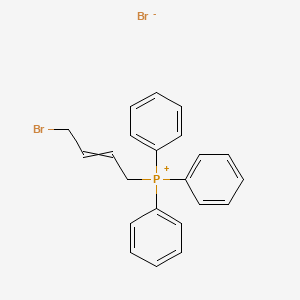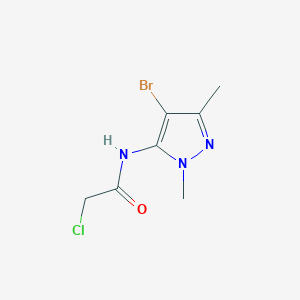
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C22H20BrP It is a phosphonium salt that features a bromobut-2-en-1-yl group attached to a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 4-bromobut-2-en-1-yl bromide. The reaction typically occurs in the presence of a base such as sodium carbonate at low temperatures (around 2°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as phenylhydrazine and ethylhydrazine to form corresponding phosphonium salts.
Cyclization Reactions: The phenylhydrazine derivatives can cyclize into pyrazoline derivatives of phosphonium salts.
Common Reagents and Conditions
Phenylhydrazine: Reacts at 2°C in the presence of sodium carbonate to form triphenyl[4-(2-phenylhydrazinylidene)but-2-en-1-yl]phosphonium bromide.
Ethylhydrazine: Reacts under similar conditions to form triphenyl[(1-ethyl-4,5-dihydro-1H-pyrazol-3-yl)methyl]- and [(1-ethyl-1H-pyrazol-3-yl)methyl]phosphonium bromides.
Major Products
Triphenyl[4-(2-phenylhydrazinylidene)but-2-en-1-yl]phosphonium bromide: Formed from the reaction with phenylhydrazine.
Triphenyl[(1-ethyl-4,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonium bromide: Formed from the reaction with ethylhydrazine.
Scientific Research Applications
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium salts and pyrazoline derivatives.
Medicinal Chemistry:
Material Science: May be used in the synthesis of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its reactivity with nucleophiles to form new phosphonium salts. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of pyrazoline derivatives, the compound acts as an electrophile, reacting with nucleophilic hydrazines to form the desired products .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromobut-2-en-1-yl)triphenylphosphonium chloride
- (4-Bromobut-2-en-1-yl)triphenylphosphonium iodide
Uniqueness
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and the types of products it forms. Its ability to undergo cyclization reactions to form pyrazoline derivatives distinguishes it from other similar phosphonium salts .
Properties
CAS No. |
53142-03-3 |
|---|---|
Molecular Formula |
C22H21Br2P |
Molecular Weight |
476.2 g/mol |
IUPAC Name |
[(E)-4-bromobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/p-1/b11-10+; |
InChI Key |
XJFIFZYWUOWAPZ-ASTDGNLGSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)

![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)







![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)


